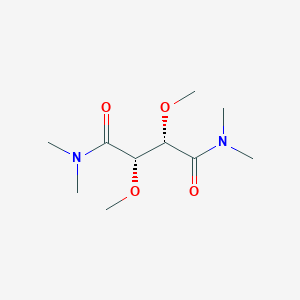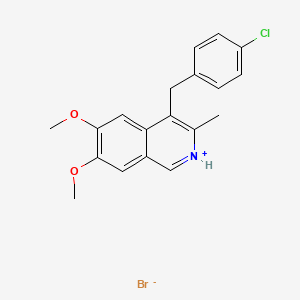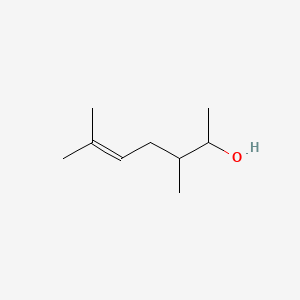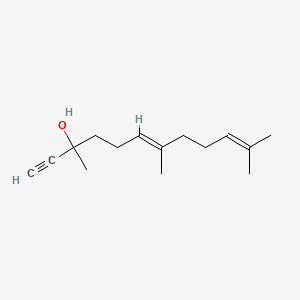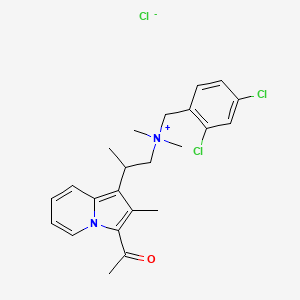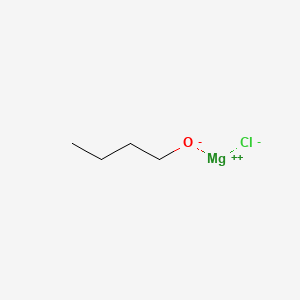
Butoxychloromagnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxychloromagnesium is an organometallic compound with the molecular formula C4H9ClMgO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butoxychloromagnesium can be synthesized through the reaction of butyl chloride with magnesium in the presence of an ether solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C4H9Cl+Mg→C4H9ClMg
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Butoxychloromagnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and butyl chloride.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Water: Hydrolyzes to form butanol and magnesium hydroxide.
Acids: Reacts with acids to produce butane and magnesium salts.
Halogens: Reacts with halogens to form corresponding butyl halides and magnesium halides.
Major Products Formed
The major products formed from reactions involving this compound include butanol, butane, and various magnesium salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butoxychloromagnesium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a catalyst or reagent.
Medicine: Explored for its potential therapeutic applications, including drug synthesis and delivery.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to butoxychloromagnesium include:
Butylmagnesium chloride: Similar in structure but lacks the oxygen atom.
Butylmagnesium bromide: Similar but contains a bromine atom instead of chlorine.
Butylmagnesium iodide: Similar but contains an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of both chlorine and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to other butylmagnesium compounds .
Propriétés
| 53394-84-6 | |
Formule moléculaire |
C4H9ClMgO |
Poids moléculaire |
132.87 g/mol |
Nom IUPAC |
magnesium;butan-1-olate;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h2-4H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BSGVJBRWDNPHOR-UHFFFAOYSA-M |
SMILES canonique |
CCCC[O-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)



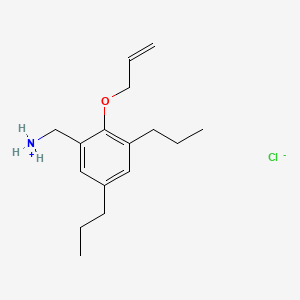
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
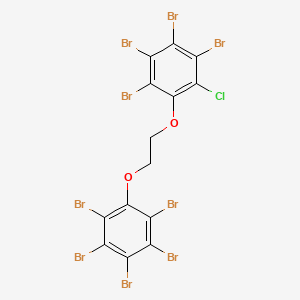

![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
